3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate is a complex organic compound that features a phthalimide moiety linked to a phenyl ring, which is further connected to an acetamidobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate typically involves the condensation of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by a series of substitution reactions to introduce the phenyl and acetamidobenzenesulfonate groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(1,3-dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate is unique due to its combination of a phthalimide core with a sulfonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both stability and reactivity .
Properties
Molecular Formula |
C22H16N2O6S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H16N2O6S/c1-14(25)23-15-9-11-18(12-10-15)31(28,29)30-17-6-4-5-16(13-17)24-21(26)19-7-2-3-8-20(19)22(24)27/h2-13H,1H3,(H,23,25) |
InChI Key |
MAKBNLODSQOTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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